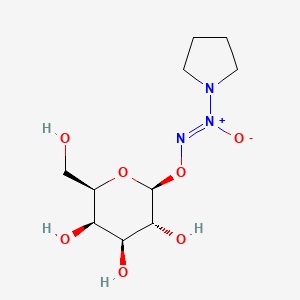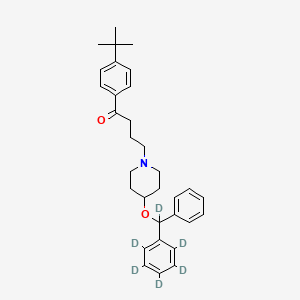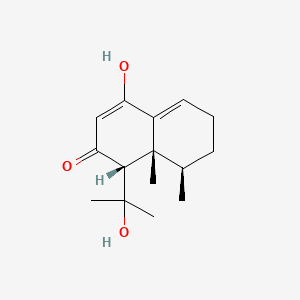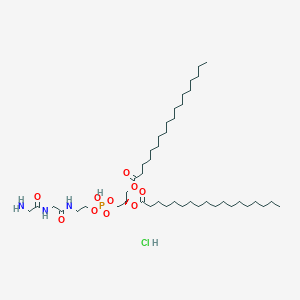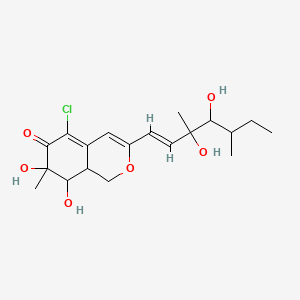
Antibiotic WB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotic WB is a synthetic antibiotic compound known for its broad-spectrum antibacterial properties. It is designed to inhibit the growth of various bacterial strains, making it a valuable tool in the fight against bacterial infections. This compound is particularly effective against gram-positive and gram-negative bacteria, making it a versatile option in medical treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antibiotic WB involves a multi-step chemical process. The initial step typically includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antibiotic’s efficacy. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large bioreactors. The process involves the fermentation of specific bacterial strains that produce the antibiotic. The fermentation broth is then subjected to extraction and purification processes to isolate the active compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and potency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Antibiotic WB undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The opposite of oxidation, this reaction involves the gain of hydrogen or the loss of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often enhancing the antibiotic’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to accelerate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that possess enhanced antibacterial properties. These derivatives are often more potent and have a broader spectrum of activity compared to the parent compound.
Wissenschaftliche Forschungsanwendungen
Antibiotic WB has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of antibiotic action and resistance.
Biology: Researchers use this compound to investigate the interactions between antibiotics and bacterial cells.
Medicine: It is employed in the development of new treatments for bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: this compound is used in the production of antibacterial coatings and materials to prevent bacterial contamination.
Wirkmechanismus
The mechanism of action of Antibiotic WB involves the inhibition of bacterial cell wall synthesisBy binding to these enzymes, this compound prevents the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Penicillin: Like Antibiotic WB, penicillin targets PBPs but has a narrower spectrum of activity.
Cephalosporins: These antibiotics also inhibit cell wall synthesis but differ in their chemical structure and spectrum of activity.
Carbapenems: Known for their broad-spectrum activity, carbapenems are often used as a last resort for treating resistant infections.
Uniqueness of this compound
This compound stands out due to its enhanced stability and broader spectrum of activity compared to other antibiotics. Its ability to target a wide range of bacterial strains makes it a valuable tool in both clinical and research settings.
Eigenschaften
Molekularformel |
C19H27ClO6 |
|---|---|
Molekulargewicht |
386.9 g/mol |
IUPAC-Name |
5-chloro-3-[(E)-3,4-dihydroxy-3,5-dimethylhept-1-enyl]-7,8-dihydroxy-7-methyl-8,8a-dihydro-1H-isochromen-6-one |
InChI |
InChI=1S/C19H27ClO6/c1-5-10(2)15(21)18(3,24)7-6-11-8-12-13(9-26-11)16(22)19(4,25)17(23)14(12)20/h6-8,10,13,15-16,21-22,24-25H,5,9H2,1-4H3/b7-6+ |
InChI-Schlüssel |
CPMFRQHRPWPNMP-VOTSOKGWSA-N |
Isomerische SMILES |
CCC(C)C(C(C)(/C=C/C1=CC2=C(C(=O)C(C(C2CO1)O)(C)O)Cl)O)O |
Kanonische SMILES |
CCC(C)C(C(C)(C=CC1=CC2=C(C(=O)C(C(C2CO1)O)(C)O)Cl)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



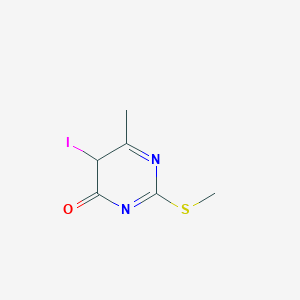
![[(2R,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12365246.png)
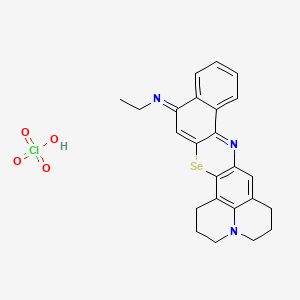

![[4-[5-[(Z)-[3-(2-methylsulfanylethyl)-4-oxo-2-pyridin-3-ylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]phenyl]boronic acid](/img/structure/B12365268.png)
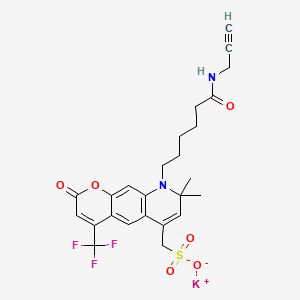
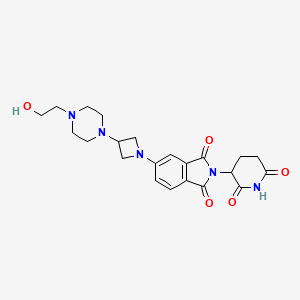
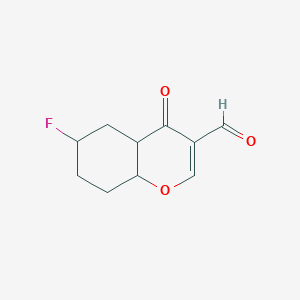
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B12365284.png)
